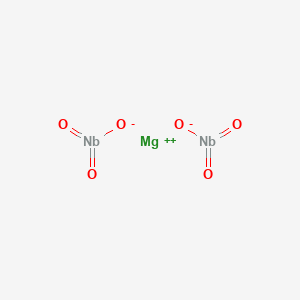

Magnesium niobium oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

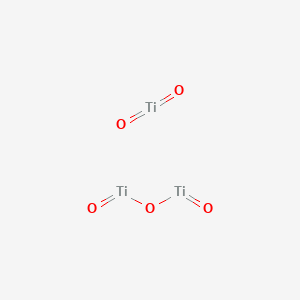

Magnesium niobium oxide is a compound that has been studied for its potential use in various applications . It is prepared by solid-state reactions and has been used to understand the function of transition metal oxides as promoters or catalysts .

Synthesis Analysis

This compound compounds were prepared by solid-state reactions . Stoichiometric mixtures of the precursor materials MgO, Nb2O5, and/or metallic Nb were annealed for the syntheses . The effect of temperature on phase formation, reaction kinetics, and heat of reaction was revealed . The formation of Mg4Nb2O9 and Mg3Nb6O11 compounds towards pure phases was rather complicated due to multistep reactions .Molecular Structure Analysis

The products were examined by ex-situ, in-situ X-ray diffraction (XRD), and differential scanning calorimetry (DSC) . Crystallographic parameters of various binary and ternary compounds (Mg/Nb/O) formed in different calcination conditions were extracted by the Rietveld method .Chemical Reactions Analysis

The synthesized Nb oxides were dispersed on magnesium hydride (MgH2), a typical hydrogen storage material, using the ball-milling method . All the synthesized Nb oxides improved the reaction kinetics of the hydrogen desorption/absorption reactions .Physical And Chemical Properties Analysis

This compound is insoluble in water . The heat of formation of the solid-state reaction obtained to be minimum (93 kJ/mol) for the MgNb2O6 synthesis . In contrast, the formation of Mg4Nb2O9 and Mg3Nb6O11 compounds towards pure phases was rather complicated due to multistep reactions and corresponding heat of formation were estimated to be 140 and 190 kJ/mol .Wissenschaftliche Forschungsanwendungen

Hydrogen Storage : The addition of niobium oxide (Nb2O5) to magnesium catalyzes hydrogen absorption at low temperatures, significantly lowering the activation energy required for this process. This has implications for hydrogen storage technologies (Tōru Kimura et al., 2013).

Biomedical Applications : Coating magnesium alloys with niobium oxide increases their biocompatibility and corrosion resistance, making them suitable for biomedical applications, such as implants (P. Amaravathy et al., 2014).

Catalysis in Hydrogen Desorption/Absorption : Amorphous niobium oxide catalysts are more effective than crystalline precursors in enhancing the hydrogen desorption/absorption reactions of magnesium (Hiroyuki Gi et al., 2020).

Hydrogen Storage in Magnesium Hydride : Niobium pentoxide acts as a promoter in the MgH2/Nb2O5 system for hydrogen storage, aiding in the release of hydrogen as molecular hydrogen and water (F. Dolci et al., 2007).

Pathway Effect on Hydrogen Sorption : Nb2O5 forms pathways of niobium oxide species with a lower oxidation state that facilitate hydrogen transport, thus improving hydrogen sorption kinetics in magnesium (O. Friedrichs et al., 2006).

Deoxidation of Niobium : Magnesium and calcium can effectively deoxidize solid niobium to a very low oxygen level, which is crucial in materials processing (Shengfeng Liu et al., 1998).

Bone Tissue Engineering : Magnesium oxide nanoparticles, when added to hydroxyapatite-PLLA nanocomposites, significantly enhance osteoblast adhesion and proliferation, which is beneficial for bone tissue engineering applications (Daniel J. Hickey et al., 2015).

Wirkmechanismus

Safety and Hazards

When handling magnesium niobium oxide, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

magnesium;oxido(dioxo)niobium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2Nb.6O/q+2;;;;;;;2*-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXCEZDMXAOQKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Mg+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgNb2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3(56),4,6,9(55),10,12,15(54),16,18,21(53),22,24,27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene](/img/structure/B8203443.png)